
4-Chloro-1,10-phenanthroline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various substituted 1,10-phenanthrolines has been explored in recent studies. New approaches have been developed for synthesizing 4,7-dichloro-1,10-phenanthrolines and their derivatives, which include the use of nucleophilic substitutions of hydrogen followed by oxidation to produce compounds with different substituents such as 9H-carbazol-9-yl and 10H-phenothiazin-10-yl groups . These methods have expanded the repertoire of available 1,10-phenanthroline derivatives for further study and application.
Molecular Structure Analysis
The molecular structure of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline has been determined to be significantly distorted from planarity, with the two chlorine atoms being displaced from the mean molecular plane. This distortion is attributed to the overcrowded nature of the molecule, which also exhibits hexagonal close packing in its crystal structure . The molecular arrangement of ligands in the coordination sphere of silicon compounds related to 1,10-phenanthroline has been found to be chiral in some cases, indicating the potential for enantiomeric forms in the same crystal .
Chemical Reactions Analysis
The electrochemical behavior of chlorinated 1,10-phenanthrolines has been studied, revealing that the reduction of these compounds leads to the formation of a radical anion and subsequent cleavage of the halide from the molecule. The oxidation process primarily affects the conjugated aromatic rings, forming a radical cation at the first oxidation wave . Additionally, the coordination mode of chloranilic acid in mixed-ligand copper(II) complexes with 1,10-phenanthroline has been found to lead to the formation of polymeric coordination ribbons, showcasing the versatility of 1,10-phenanthroline in forming complex structures .
Physical and Chemical Properties Analysis
The electrochemical properties of selected 1,10-phenanthrolines have been investigated using cyclic voltammetry, and the spatial distribution of frontier molecular orbitals has been calculated using density functional theory (DFT). These studies have shown that the potentials of reduction and oxidation are consistent with the level of HOMO and LUMO energies . The crystal and molecular structures of these compounds have been characterized by X-ray diffraction, revealing details about bond lengths, bond angles, and the overall geometry of the molecules . The phosphorescent properties of 1,10-phenanthrolines have been modulated by substituents such as methyl, diphenyl, and dichloro groups, demonstrating the impact of these groups on the luminescent properties of the compounds .
Applications De Recherche Scientifique
Spin-Crossover Complexes in Thin Films
4-Chloro-1,10-phenanthroline, a derivative of 1,10-phenanthroline, has applications in the field of spin-crossover (SCO) complexes. Research on such complexes, which included functionalized 1,10-phenanthroline ligands, demonstrated their potential in creating thin films with unique magnetic and spectroscopic properties. These films exhibit both thermal and light-induced SCO behavior, important for advanced material science applications (Naggert et al., 2015).
Metal Complex Formation
Studies have shown that 4-Chloro-1,10-phenanthroline can form complexes with various metals. The steric hindrance in the formation of these metal complexes has been a subject of research, with findings indicating its influence on the stability of these complexes. This research is relevant in the field of analytical chemistry, particularly in the study of metal-ligand interactions (Irving & Gee, 1971).
Electrochemical Properties
The electrochemical behavior of chlorine-substituted 1,10-phenanthrolines, including 4-Chloro-1,10-phenanthroline, has been extensively studied. These compounds demonstrate unique redox properties, with potential applications in the development of electrochemical sensors and other analytical devices (Wantulok et al., 2020).
Fluorescence and Emission Properties
4-Chloro-1,10-phenanthroline is also significant in the study of luminescent materials. Research in this area explores the use of 1,10-phenanthroline derivatives in creating fluorescent molecules and materials with diverse applications ranging from sensing to technological innovations (Nath et al., 2019).
Chemosensors for Metal Cations and Anions
Derivatives of 1,10-phenanthroline, such as 4-Chloro-1,10-phenanthroline, are instrumental in developing molecular chemosensors for metal cations and anions. Their rigid and planar structure makes them suitable for selective complexing agents, useful in environmental and biological monitoring (Bencini & Lippolis, 2010).
Propriétés
IUPAC Name |
4-chloro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVILLEIGDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600993 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,10-phenanthroline | |
CAS RN |
1891-14-1 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



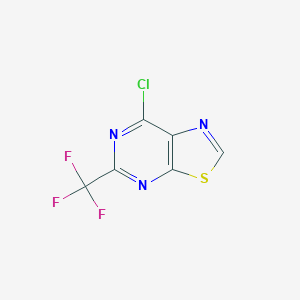
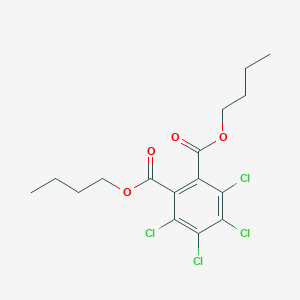
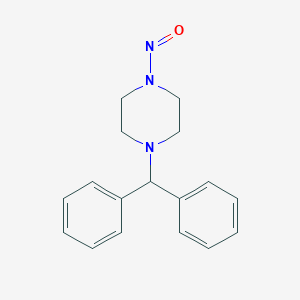
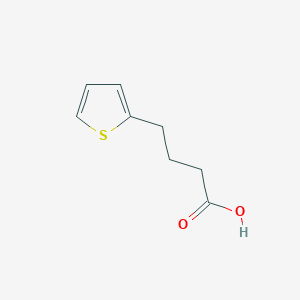
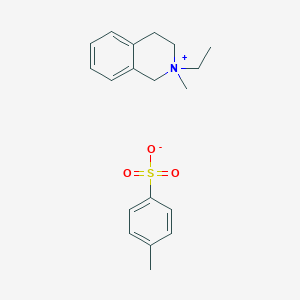
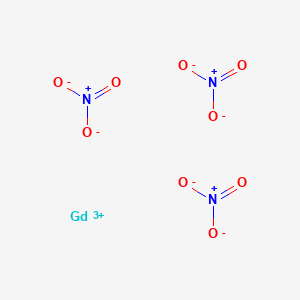
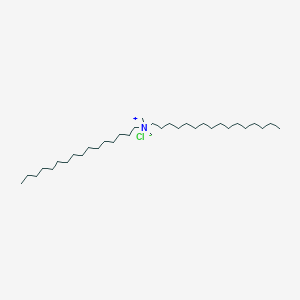
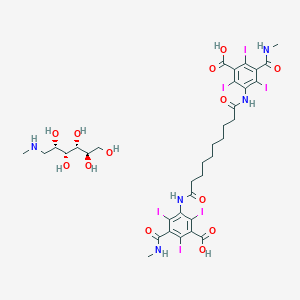
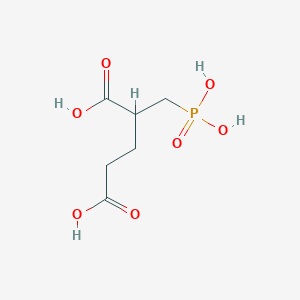
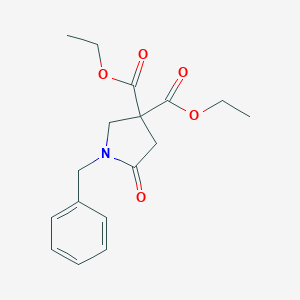
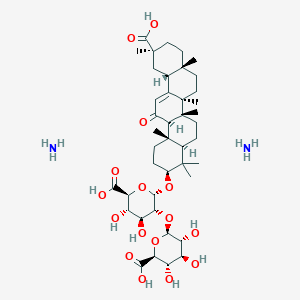
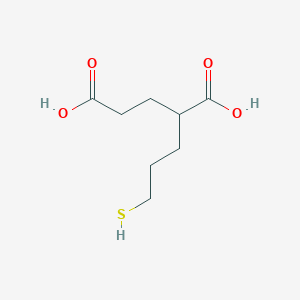
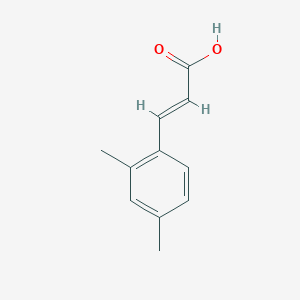
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)